Diphenhydramine N-glucuronide
Overview
Description
Diphenhydramine N-glucuronide is a metabolite of diphenhydramine, a first-generation antihistamine known for its anticholinergic, antitussive, antiemetic, and sedative properties. Diphenhydramine is primarily used to treat allergies, and its metabolism involves glucuronidation, a process that enhances the compound’s water solubility and facilitates its excretion from the body .
Mechanism of Action
Target of Action
Diphenhydramine N-glucuronide is a metabolite of Diphenhydramine . Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .
Mode of Action
This compound, as a metabolite of Diphenhydramine, is likely to share its parent compound’s mode of action. Diphenhydramine acts as an antagonist at H1 receptors, meaning it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to reduce the symptoms of allergies and other conditions mediated by histamine.
Biochemical Pathways
The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces (via bile from the liver) . Diphenhydramine can undergo direct glucuronidation at its tertiary amino group with the formation of a quaternary ammonium glucuronide .
Pharmacokinetics
Studies on this compound quantities in urine have shown significant variability among subjects, ranging between 27% and 148% of the dose within 8 hours . Neither ascorbic acid nor ammonium chloride significantly influenced the quantity of N-glucuronide in urine .
Result of Action
The result of this compound’s action is likely to be similar to that of its parent compound, Diphenhydramine. Diphenhydramine is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the urine can affect the excretion of the parent drug, Diphenhydramine . Ammonium chloride, which proved effective in lowering urinary pH, increased the excretion of the parent drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenhydramine N-glucuronide involves the glucuronidation of diphenhydramine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation using recombinant UGT enzymes. This method allows for the efficient and scalable production of the compound by leveraging microbial or mammalian cell cultures engineered to express the relevant UGT isoforms .
Chemical Reactions Analysis
Types of Reactions: Diphenhydramine N-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of diphenhydramine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.
Major Products:
Hydrolysis: Diphenhydramine and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Diphenhydramine N-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine in humans and animals.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and toxicity of diphenhydramine and its metabolites.
Biomarker Discovery: Identifying biomarkers for exposure to diphenhydramine and related compounds.
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness: Diphenhydramine N-glucuronide is unique in its formation from a tertiary amine group, resulting in a quaternary ammonium-linked glucuronide. This structural feature distinguishes it from other glucuronides, which typically involve the conjugation of hydroxyl or carboxyl groups .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGZXXQYIJBLR-WJJPVSRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128315 | |
Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137908-78-2 | |
Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenhydramine N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?
A2: While this compound is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.
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